molecular formula C20H24N6O3 B2810573 1,3-dimethyl-8-[(3-methylphenyl)amino]-7-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 878452-15-4

1,3-dimethyl-8-[(3-methylphenyl)amino]-7-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2810573
CAS No.: 878452-15-4
M. Wt: 396.451
InChI Key: VKLYMSJBUXRQBN-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(3-methylphenyl)amino]-7-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-[(3-methylphenyl)amino]-7-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common starting materials include purine derivatives, aniline, and pyrrolidine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-[(3-methylphenyl)amino]-7-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 1,3-dimethyl-8-[(3-methylphenyl)amino]-7-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory medicine.

    Adenosine: A naturally occurring purine nucleoside involved in cellular energy transfer.

Uniqueness

1,3-dimethyl-8-[(3-methylphenyl)amino]-7-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

IUPAC Name

1,3-dimethyl-8-(3-methylanilino)-7-(2-oxo-2-pyrrolidin-1-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-7-6-8-14(11-13)21-19-22-17-16(18(28)24(3)20(29)23(17)2)26(19)12-15(27)25-9-4-5-10-25/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLYMSJBUXRQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N2CC(=O)N4CCCC4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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